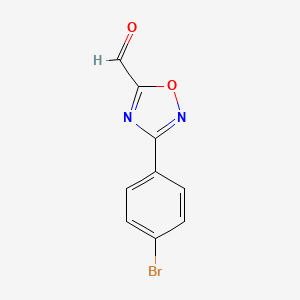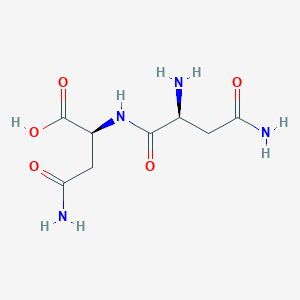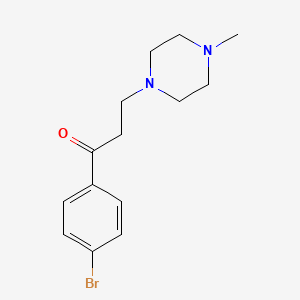
(2R,4R)-2-((R)-2-(2-Hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3-methylthiazolidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide (2R,4R)-2-((R)-2-(2-hydroxyphényl)-4,5-dihydrothiazol-4-yl)-3-méthylthiazolidine-4-carboxylique est un composé organique complexe doté d’une structure unique qui comprend à la fois des cycles thiazolidine et thiazole. Ce composé suscite un intérêt majeur dans les domaines de la chimie médicinale et de la synthèse organique en raison de ses activités biologiques potentielles et de son rôle d’intermédiaire dans la synthèse de divers produits pharmaceutiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide (2R,4R)-2-((R)-2-(2-hydroxyphényl)-4,5-dihydrothiazol-4-yl)-3-méthylthiazolidine-4-carboxylique implique généralement plusieurs étapes, à partir de matières premières facilement disponibles. Une voie de synthèse courante comprend les étapes suivantes :
Formation du cycle thiazole : Elle peut être réalisée par cyclisation d’un précurseur approprié, tel qu’un dérivé de 2-aminothiophénol, avec un aldéhyde ou une cétone appropriés en conditions acides ou basiques.
Formation du cycle thiazolidine : Le cycle thiazolidine peut être synthétisé par réaction d’un dérivé de la cystéine avec un aldéhyde ou une cétone appropriés.
Couplage des deux cycles : La dernière étape consiste à coupler les cycles thiazole et thiazolidine par une série de réactions de condensation, souvent à l’aide de réactifs tels que le dicyclohexylcarbodiimide (DCC) et le N-hydroxysuccinimide (NHS) pour faciliter la formation de la liaison amide.
Méthodes de production industrielle
En milieu industriel, la production de l’acide (2R,4R)-2-((R)-2-(2-hydroxyphényl)-4,5-dihydrothiazol-4-yl)-3-méthylthiazolidine-4-carboxylique peut impliquer des conditions réactionnelles optimisées pour maximiser le rendement et la pureté. Cela pourrait inclure l’utilisation de réacteurs à haute pression, de systèmes à écoulement continu et de techniques de purification avancées telles que la chromatographie liquide haute performance (HPLC).
Analyse Des Réactions Chimiques
Types de réactions
L’acide (2R,4R)-2-((R)-2-(2-hydroxyphényl)-4,5-dihydrothiazol-4-yl)-3-méthylthiazolidine-4-carboxylique peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle sur le cycle phényle peut être oxydé pour former un dérivé de la quinone.
Réduction : Le cycle thiazole peut être réduit en conditions d’hydrogénation pour former un dérivé dihydrothiazole.
Substitution : Le groupe hydroxyle peut être substitué par d’autres groupes fonctionnels à l’aide de réactifs tels que des halogénures d’alkyle ou des chlorures d’acyle.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Le dihydrogène (H2) en présence d’un catalyseur de palladium sur carbone (Pd/C) est souvent utilisé pour les réactions de réduction.
Substitution : Les halogénures d’alkyle ou les chlorures d’acyle en présence d’une base telle que la triéthylamine (TEA) sont couramment utilisés pour les réactions de substitution.
Principaux produits
Oxydation : Dérivés de la quinone.
Réduction : Dérivés dihydrothiazole.
Substitution : Dérivés alkylés ou acylés.
Applications de la recherche scientifique
L’acide (2R,4R)-2-((R)-2-(2-hydroxyphényl)-4,5-dihydrothiazol-4-yl)-3-méthylthiazolidine-4-carboxylique a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Étudié pour son utilisation potentielle dans le développement de nouveaux produits pharmaceutiques.
Industrie : Utilisé dans la synthèse de produits chimiques et de matériaux spéciaux.
Applications De Recherche Scientifique
(2R,4R)-2-(®-2-(2-Hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3-methylthiazolidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme d’action de l’acide (2R,4R)-2-((R)-2-(2-hydroxyphényl)-4,5-dihydrothiazol-4-yl)-3-méthylthiazolidine-4-carboxylique implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, inhibant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber l’activité de certaines enzymes impliquées dans la synthèse de la paroi cellulaire bactérienne, conduisant à des effets antimicrobiens.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide (2R,4R)-2-((R)-2-(2-hydroxyphényl)-4,5-dihydrothiazol-4-yl)-3-méthylthiazolidine-4-carboxylique : Unique en raison de sa combinaison spécifique de cycles thiazole et thiazolidine.
Acide thiazolidine-4-carboxylique : N’a pas de cycle thiazole ni de groupe hydroxyle.
2-(2-hydroxyphényl)thiazole : N’a pas de cycle thiazolidine ni de groupe acide carboxylique.
Unicité
L’unicité de l’acide (2R,4R)-2-((R)-2-(2-hydroxyphényl)-4,5-dihydrothiazol-4-yl)-3-méthylthiazolidine-4-carboxylique réside dans sa structure à double cycle, qui confère des propriétés chimiques et biologiques spécifiques que l’on ne retrouve pas dans les analogues plus simples. Cela en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles.
Propriétés
Formule moléculaire |
C14H16N2O3S2 |
|---|---|
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
2-[2-(2-hydroxyphenyl)-4,5-dihydro-1,3-thiazol-4-yl]-3-methyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C14H16N2O3S2/c1-16-10(14(18)19)7-21-13(16)9-6-20-12(15-9)8-4-2-3-5-11(8)17/h2-5,9-10,13,17H,6-7H2,1H3,(H,18,19) |
Clé InChI |
NYBZAGXTZXPYND-UHFFFAOYSA-N |
SMILES canonique |
CN1C(CSC1C2CSC(=N2)C3=CC=CC=C3O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[[(5S)-3-[4-[(2-Hydroxyethyl)amino]phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide (Linezolid Impurity)](/img/structure/B12286679.png)
![prop-2-enyl N-[9-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethylamino]-6-(prop-2-enoxycarbonylamino)acridin-3-yl]carbamate](/img/structure/B12286683.png)




![Methyl 3-[tert-butyl(dimethyl)silyl]oxy-2-methylpropanoate](/img/structure/B12286717.png)


